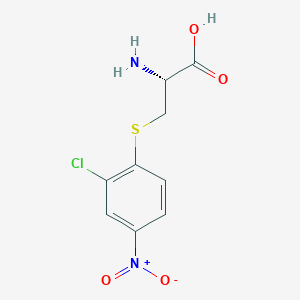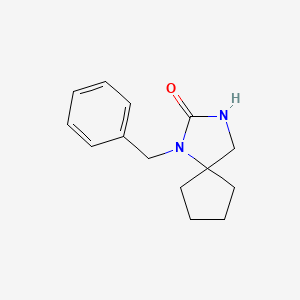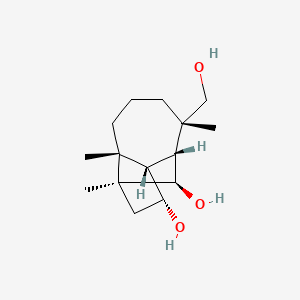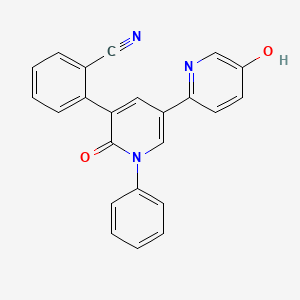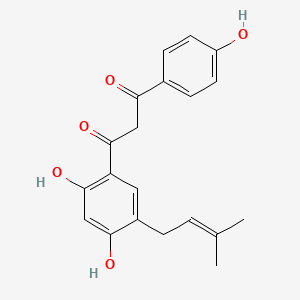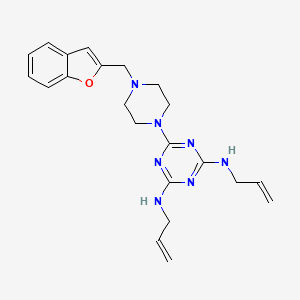
Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-: is a complex organic compound that features a benzamide core with various substituents, including chloro, pyrimidinyl, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, often using a pyrimidine derivative and a suitable leaving group.
Nitrophenyl Substitution: The nitrophenyl group is incorporated via a coupling reaction, typically using a nitrophenyl halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism by which Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-
- Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-aminophenyl)amino)carbonyl)-
- Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-
Uniqueness
The uniqueness of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
103829-02-3 |
|---|---|
Fórmula molecular |
C18H11Cl2N5O5 |
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
2-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H11Cl2N5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-14(15)25(28)29)23-17(27)24-16(26)12-3-1-2-4-13(12)20/h1-9H,(H2,23,24,26,27) |
Clave InChI |
BCDPQGXLUZMBHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


